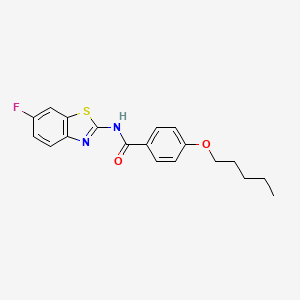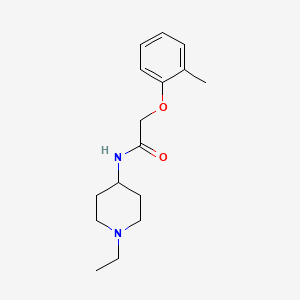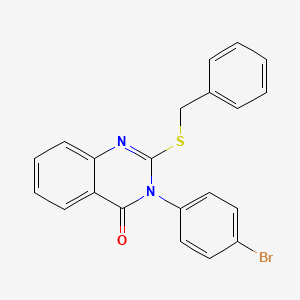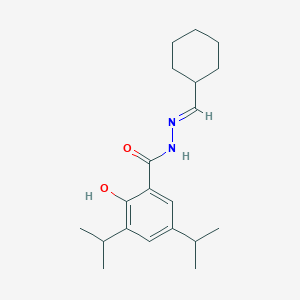![molecular formula C20H22N2O2 B4749660 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline, also known as Morantel, is a chemical compound that belongs to the tetrahydroquinoline family. This compound has been widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have antiparasitic properties and has been used to treat infections caused by nematodes. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to work by interfering with the nervous system of parasites, causing paralysis and death. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to affect the nervous system, causing paralysis in parasites. 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders. Additionally, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory properties and may have potential applications in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and has been extensively studied in scientific literature. It is also relatively easy to obtain and has a high purity. However, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline also has some limitations. It has a relatively short half-life and may require frequent dosing in experiments. Additionally, the mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline. One potential area of research is the development of new derivatives of 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline with improved properties and potential therapeutic applications. Another area of research is the further investigation of the mechanism of action and potential applications in treating neurodegenerative disorders. Additionally, 1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline may have potential applications in treating inflammatory diseases, which could be an area of future research.
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-11-3-5-16-4-1-2-6-19(16)22)17-7-9-18(10-8-17)21-12-14-24-15-13-21/h1-2,4,6-10H,3,5,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKBTKOHXILYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl[4-(morpholin-4-yl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749583.png)
![1-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B4749591.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4749595.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4749618.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)

![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)
